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Compound of Interest

Compound Name:
Tert-butyl 4-fluoro-5-oxoazepane-

1-carboxylate

CAS No.: 1209780-32-4

Cat. No.: B1374318 Get Quote

Abstract
The azepane (hexamethyleneimine) ring is a privileged pharmacophore in drug discovery,

serving as a core scaffold in anticonvulsants, kinase inhibitors (e.g., Balanol analogues), and

GPCR modulators. The incorporation of fluorine into the azepane architecture is a critical

strategy for modulating basicity (

), enhancing metabolic stability (blocking P450 oxidation), and restricting conformational
flexibility. This guide details the selection of reagents and protocols for synthesizing fluorinated
azepanes, focusing on Nucleophilic Deoxyfluorination and Ring-Closing Metathesis (RCM).

Strategic Selection of Synthetic Route
The synthesis of fluorinated azepanes is rarely "one-size-fits-all." The choice of reagents

depends heavily on the position of the fluorine atom and the availability of precursors.

Decision Matrix
Gem-difluorination (C4/C5): Best achieved via Deoxyfluorination of the corresponding

azepanone using DAST or Deoxofluor®.

Mono-fluorination (Stereoselective): Best achieved via Ring-Closing Metathesis (RCM) of

chiral fluorinated dienes or Nucleophilic Substitution (
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) on hydroxy-azepanes.

Scaffold Construction:Ring Expansion (Schmidt reaction) of fluorinated cyclohexanones is

viable for accessing lactams, which are subsequently reduced to azepanes.

Visualization: Synthetic Pathway Decision Tree

Target: Fluorinated Azepane

Fluorine Pattern?

Gem-difluoro (e.g., 4,4-F2) Mono-fluoro (Stereodefined)

Route A: Deoxyfluorination
(Reagent: DAST/Deoxofluor)

Route B: Ring-Closing Metathesis
(Reagent: Grubbs II)

Route C: Ring Expansion
(Reagent: NaN3/TFA)

Precursor: N-Boc-Azepan-4-one

requires

Precursor: Fluorinated Dienes

requires

Precursor: Fluorinated Cyclohexanone

requires
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Figure 1: Decision tree for selecting the optimal synthetic route based on the desired

fluorination pattern and available starting materials.

Key Reagents & Methodologies
A. Nucleophilic Fluorinating Agents (The "Deoxy" Route)
For converting carbonyls to gem-difluorides or alcohols to monofluorides.
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Reagent
Chemical
Name

Key
Application

Pros Cons

DAST
Diethylaminosulf

ur trifluoride

Ketone

; Alcohol

High reactivity;

Standard for

gem-

difluorination.

Thermally

unstable >50°C;

Explosive risk;

Generates HF.

Deoxofluor®

Bis(2-

methoxyethyl)am

inosulfur

trifluoride

Same as DAST

More thermally

stable than

DAST; Can be

used in THF.

More expensive;

Still requires

rigorous safety

protocols.

XtalFluor-E®

(Diethylamino)difl

uorosulfonium

tetrafluoroborate

Alcohol

Solid, stable,

non-fuming;

Higher

chemoselectivity.

Lower reactivity

toward ketones;

Requires HF-

amine promoter.

B. Ring-Closing Metathesis Catalysts
For constructing the 7-membered ring from acyclic fluorinated precursors.

Grubbs 2nd Gen: Robust; tolerates amines (if protected) and fluorinated allylic groups.

Hoveyda-Grubbs 2nd Gen: Excellent for difficult cyclizations (tetrasubstituted double bonds)

often encountered with steric fluorine substitution.

Detailed Experimental Protocols
Protocol A: Synthesis of 4,4-Difluoroazepane via DAST
Target:tert-Butyl 4,4-difluoroazepane-1-carboxylate Mechanism: Nucleophilic deoxyfluorination

of the ketone carbonyl.

Reagents:

N-Boc-azepan-4-one (1.0 equiv)[1]

DAST (Diethylaminosulfur trifluoride) (2.0 equiv)
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Dichloromethane (DCM), anhydrous[1]

Workflow Diagram:

Dissolution
(N-Boc-azepan-4-one in DCM)

Cooling
(-78°C, N2 atm)

Addition
(DAST, Dropwise)

Exothermic! Warming
(RT, Overnight)

Reaction Quenching
(Sat. NaHCO3, 0°C)

Careful! CO2 evolution Extraction & Purification
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Figure 2: Step-by-step workflow for the deoxyfluorination of azepan-4-one using DAST.

Step-by-Step Procedure:

Preparation: Flame-dry a 3-neck round-bottom flask and flush with nitrogen. Add N-Boc-

azepan-4-one (1.0 g, 4.69 mmol) and anhydrous DCM (20 mL).

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature

prevents elimination side-reactions (formation of vinyl fluorides).

Addition: Slowly add DAST (1.24 mL, 9.38 mmol) dropwise via a syringe over 15 minutes.

Maintain internal temperature below -65°C.

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to

warm to room temperature (RT) naturally. Stir overnight (12–16 h).

Quenching (Safety Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture

into a beaker containing saturated aqueous

. Caution: Vigorous evolution of

will occur.

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over

, and concentrate
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Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the

product as a white solid/oil.

Validation:

19F NMR: Look for a characteristic signal around -90 to -100 ppm (gem-difluoro pattern).

LC-MS: Confirm mass of

.

Protocol B: Ring-Closing Metathesis (RCM) for 3-
Fluoroazepines
Target: Fluorinated azepane precursors (unsaturated). Context: This route is preferred when

specific stereochemistry at the C3/C4 position is required, starting from chiral amino acids or

allylic fluorides.

Reagents:

Diallylamine precursor (containing allylic fluoride)

Grubbs II Catalyst (5 mol%)

DCM (degassed) or Toluene (for higher T)

Step-by-Step Procedure:

Degassing: Dissolve the diene precursor (0.1 M) in anhydrous DCM. Sparge with argon for

30 minutes. Note: Oxygen poisons the ruthenium carbene.

Catalysis: Add Grubbs II catalyst (0.05 equiv) in one portion.

Reflux: Heat to reflux (40°C) for 2–6 hours. Monitor by TLC for disappearance of starting

material.

Workup: Concentrate the solvent.
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Purification: Flash chromatography. Tip: Add a scavenger (e.g., activated carbon or

specialized thiourea silica) to remove Ruthenium residues, which can isomerize the double

bond.

Troubleshooting & Optimization
Issue Probable Cause Solution

Elimination vs. Fluorination
DAST acts as a base at higher

temps.

Ensure addition is strictly at

-78°C. Switch to Deoxofluor or

XtalFluor-E which are less

prone to elimination.

Incomplete Conversion (RCM)

Formation of stable Ru-

chelates; Steric bulk of

Fluorine.

Use Hoveyda-Grubbs II;

Increase dilution (0.005 M) to

favor intramolecular

cyclization; Add Lewis acid

(e.g.,

) to break N-Ru chelation.

Dark/Tarry Reaction (DAST) Decomposition of reagent.

Use fresh DAST

(yellow/orange liquid). If dark

brown/black, discard safely.

Safety Considerations (E-E-A-T)
HF Generation: DAST and Deoxofluor release HF upon hydrolysis. Always quench in a fume

hood into a basic solution (bicarbonate). Do not use glass for quenching if large quantities

are involved (etching risk); use polypropylene.

Pressure: RCM reactions release ethylene gas. Ensure the system is vented through a

bubbler to prevent pressure buildup and to drive the equilibrium forward.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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